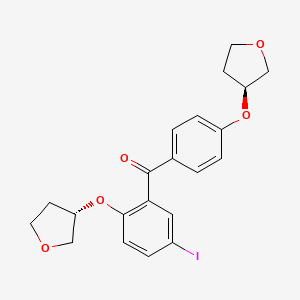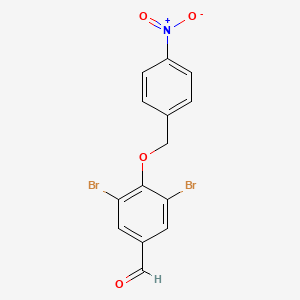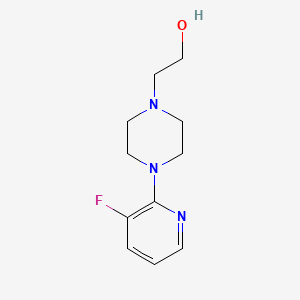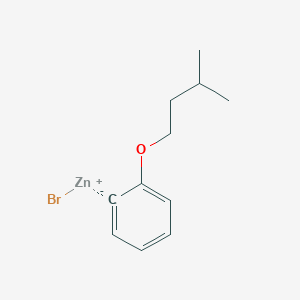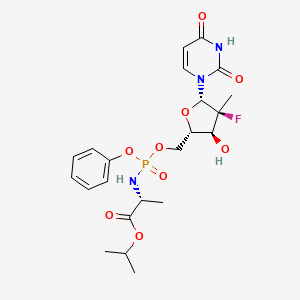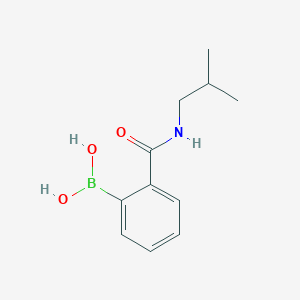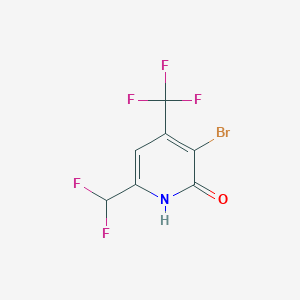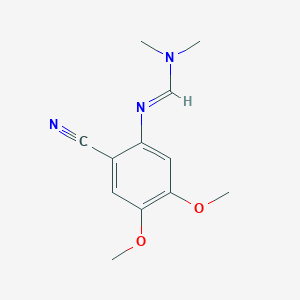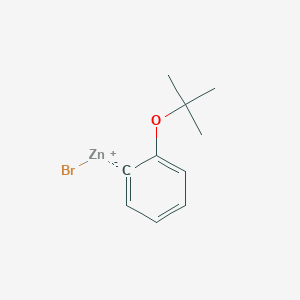
2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide is a complex organic compound that features a naphthalene ring, a pyridazinone ring, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazinone Ring: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Attachment of the Naphthalene Ring: The naphthalene moiety can be introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with 2-pyridinecarboxylic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification methods, would be crucial to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(Naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its aromatic rings and functional groups make it suitable for use in the synthesis of advanced materials, such as organic semiconductors or polymers.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might act by binding to and inhibiting the activity of a target enzyme or receptor. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-(Naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide: Similar structure but with a pyridine ring at a different position.
2-(3-(Naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide: Another positional isomer with the pyridine ring at the 4-position.
Uniqueness
The uniqueness of 2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide lies in its specific arrangement of functional groups and rings, which can confer distinct chemical and biological properties compared to its isomers and analogs.
Propriétés
Formule moléculaire |
C21H16N4O2 |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C21H16N4O2/c26-20(23-19-10-3-4-13-22-19)14-25-21(27)12-11-18(24-25)17-9-5-7-15-6-1-2-8-16(15)17/h1-13H,14H2,(H,22,23,26) |
Clé InChI |
GESCRVYQLDRYBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3=NN(C(=O)C=C3)CC(=O)NC4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


